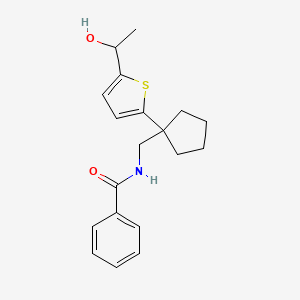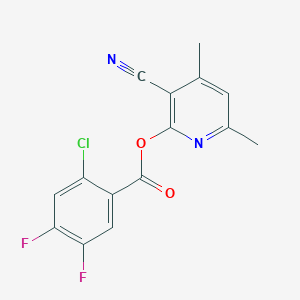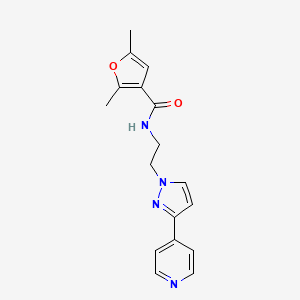
2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, JNJ-47965567, and is a selective antagonist of the orexin 1 receptor. The orexin system plays a crucial role in regulating sleep and wakefulness, and targeting this system may have therapeutic implications for sleep disorders and other neurological conditions.
Wissenschaftliche Forschungsanwendungen
JNJ-47965567 has been primarily studied for its potential applications in sleep disorders and other neurological conditions. The compound has shown promising results in preclinical studies as a selective antagonist of the orexin 1 receptor, which is involved in the regulation of sleep and wakefulness. JNJ-47965567 has also been investigated for its potential use in the treatment of drug addiction, anxiety, and depression.
Wirkmechanismus
JNJ-47965567 selectively blocks the orexin 1 receptor, which is primarily expressed in the brain and is involved in the regulation of sleep and wakefulness. By blocking this receptor, JNJ-47965567 can promote sleep and reduce wakefulness, making it a potential therapeutic agent for sleep disorders and other neurological conditions.
Biochemical and Physiological Effects:
JNJ-47965567 has been shown to have specific effects on the orexin system, including reducing wakefulness and promoting sleep. The compound has also been shown to have anxiolytic and antidepressant effects in preclinical studies. However, the exact biochemical and physiological effects of JNJ-47965567 are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of JNJ-47965567 in lab experiments is its selectivity for the orexin 1 receptor, which allows for the specific targeting of this system. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of JNJ-47965567 is its relatively low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of JNJ-47965567. One potential direction is the further investigation of its potential therapeutic applications in sleep disorders and other neurological conditions. Another direction is the study of its effects on other systems in the brain, as well as its potential use in drug addiction and other psychiatric disorders. Additionally, the development of more potent and selective orexin antagonists may lead to the discovery of new therapeutic agents for these conditions.
Conclusion:
In conclusion, JNJ-47965567 is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a selective antagonist of the orexin 1 receptor and has shown promising results in preclinical studies as a potential therapeutic agent for sleep disorders and other neurological conditions. While there are still limitations to its use in lab experiments, the study of JNJ-47965567 has opened up new avenues for research in the field of neurological disorders.
Synthesemethoden
The synthesis of JNJ-47965567 involves a multi-step process that has been described in detail in several scientific publications. The key steps involve the coupling of a pyrazole derivative with a furan-3-carboxylic acid derivative, followed by the addition of a pyridine group to the resulting compound. The final product is then purified using various chromatography techniques to obtain a high purity product.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-11-15(13(2)23-12)17(22)19-8-10-21-9-5-16(20-21)14-3-6-18-7-4-14/h3-7,9,11H,8,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJWATZWRDGNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2785500.png)

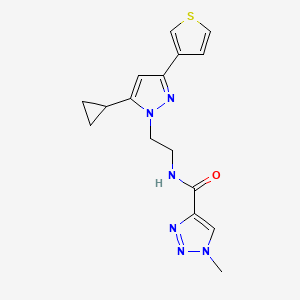
![ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate](/img/structure/B2785503.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide](/img/structure/B2785505.png)
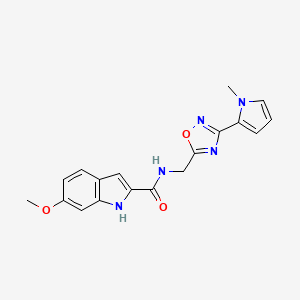
![Methyl 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2785508.png)
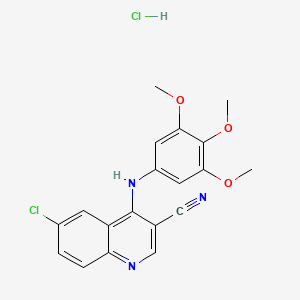

![4-(4-Methyl-1,3-thiazole-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2785514.png)
